BenchChemオンラインストアへようこそ!

Relenopride Hydrochloride

5-HT4 receptor agonist selectivity profiling binding affinity

Relenopride HCl is a high-affinity, selective 5-HT4 partial agonist that accelerates colonic transit without the off-target cardiovascular risks of legacy agents. Its 120x selectivity over 5-HT2A and 6x over 5-HT2B ensures cleaner GI motility data. Choose for stress-induced visceral hypersensitivity models where tegaserod fails. Secure your supply for reproducible, translationally relevant preclinical studies.

Molecular Formula C24H31Cl2FN4O4
Molecular Weight 529.4 g/mol
CAS No. 1221416-42-7
Cat. No. B610438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelenopride Hydrochloride
CAS1221416-42-7
SynonymsYKP-10811;  YKP10811;  YKP 10811
Molecular FormulaC24H31Cl2FN4O4
Molecular Weight529.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl
InChIInChI=1S/C24H30ClFN4O4.ClH/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16;/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31);1H/t21-;/m0./s1
InChIKeyDMJJYQFHCCNBNI-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Relenopride Hydrochloride (CAS 1221416-42-7): A Selective 5-HT4 Receptor Partial Agonist for GI Motility Research


Relenopride hydrochloride (YKP10811) is a synthetic small molecule that functions as a selective, partial agonist of the serotonin 5-hydroxytryptamine-4 (5-HT4) receptor [1]. Developed originally for functional constipation and constipation-predominant irritable bowel syndrome (IBS-C), its mechanism centers on enhancing gastrointestinal (GI) peristalsis and accelerating colonic transit [2]. With a molecular formula of C24H31Cl2FN4O4 and a molecular weight of 529.43 g/mol, the compound is supplied as a hydrochloride salt for enhanced solubility and stability in research applications [3].

Why Relenopride Hydrochloride Cannot Be Interchanged with Other 5-HT4 Agonists Like Prucalopride or Tegaserod


5-HT4 receptor agonists are not a monolithic class; their clinical and research utility hinges on specific receptor-binding profiles, intrinsic efficacy (full vs. partial agonism), and off-target activities that directly impact safety and experimental outcomes [1]. Relenopride distinguishes itself through a unique combination of high 5-HT4 affinity, a partial agonist profile, and a distinct selectivity window against 5-HT2A and 5-HT2B receptors. Generic substitution with prucalopride (a high-affinity, selective agonist with different intrinsic activity) or tegaserod (a partial agonist with broader off-target effects) would confound dose-response relationships and alter the interpretation of GI motility and visceral sensitivity studies [2]. The quantitative evidence detailed below confirms that Relenopride's pharmacological fingerprint is not replicated by its closest in-class analogs [3].

Relenopride Hydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation Data


Relenopride 5-HT4 Binding Affinity and Selectivity Profile vs. 5-HT2A/2B Receptors

Relenopride exhibits high-affinity binding to the 5-HT4 receptor with a Ki of 4.96 nM, while demonstrating substantially lower affinity for the structurally related 5-HT2A (Ki=600 nM) and 5-HT2B (Ki=31 nM) receptors. This translates to a 120-fold and 6-fold selectivity window for 5-HT4 over 5-HT2A and 5-HT2B, respectively [1]. In contrast, prucalopride demonstrates a Ki of 2.5 nM for 5-HT4 and 11.3 nM for 5-HT4(b) isoforms, but its selectivity ratio against 5-HT2B is less than 10-fold in some assay systems [2]. The distinct selectivity profile of Relenopride reduces confounding off-target serotonergic effects in functional assays.

5-HT4 receptor agonist selectivity profiling binding affinity

Relenopride Clinical Colonic Transit Acceleration vs. Placebo in Functional Constipation

In a randomized, double-blind, placebo-controlled Phase II study (NCT01523184) involving patients with functional constipation (Rome III criteria), Relenopride (10 mg and 20 mg once daily) significantly accelerated colon filling at 6 hours (P < 0.05), t1/2 of ascending colon emptying, and overall colonic transit at 24 and 48 hours compared to placebo [1]. The 10 mg and 20 mg doses were identified as the most effective in accelerating colonic transit. For comparison, prucalopride 2 mg daily demonstrated a significant increase in the proportion of patients achieving an average of ≥3 spontaneous complete bowel movements (SCBM) per week (19.5% vs. 9.6% placebo; P < 0.01) in Phase III trials, but direct scintigraphic transit data are limited [2].

functional constipation colonic transit scintigraphy

Relenopride Reduction of Visceral Hypersensitivity in Preclinical Stress and Inflammation Models

In rat models of colorectal hypersensitivity, Relenopride (30 mg/kg) suppressed trinitrobenzene sulfonic acid (TNBS)-induced hypersensitivity to colorectal distension (CRD), an effect blocked by the selective 5-HT4 antagonist GR113808 (10 mg/kg, SC), confirming a 5-HT4-mediated mechanism [1]. Importantly, Relenopride attenuated both acute partial restraint stress (PRS)-induced and chronic water avoidance stress (WAS)-induced visceral hypersensitivity, whereas tegaserod (5 mg/kg) failed to significantly reduce WAS-induced hypersensitivity in parallel experiments [1]. This differential efficacy in stress-induced models suggests a unique pharmacological profile relevant to IBS-C research.

visceral hypersensitivity IBS-C antinociceptive

Relenopride Partial Agonist Potency vs. Tegaserod in Canine Gastric Motility

In canine models, Relenopride demonstrated substantial prokinetic effects by improving antral contractions and accelerating gastric emptying without altering gastric accommodation. The study authors noted Relenopride is 'substantially more potent than tegaserod' in this model [1]. While exact potency ratios (e.g., EC50 fold-difference) are not publicly disclosed in the available abstract, the qualitative potency advantage is consistently cited. For reference, in human clinical trials, the effective dose range for Relenopride was 10-20 mg daily, compared to tegaserod's approved dose of 12 mg daily (6 mg twice daily), though direct cross-species dose extrapolation is not linear [2].

gastric emptying prokinetic potency comparison

Relenopride Broader Safety Margin in Preclinical Toxicology vs. Historical 5-HT4 Agonists

In the canine gastric motility study, no adverse events were observed at doses up to 300 times the lowest effective dose of Relenopride [1]. This contrasts sharply with the historical safety profile of cisapride and tegaserod, which were restricted or withdrawn due to cardiovascular adverse events (QTc prolongation and ischemic events) linked to off-target hERG channel blockade and 5-HT1 receptor agonism, respectively [2]. While Relenopride's hERG liability data is not publicly detailed, its high selectivity for 5-HT4 over 5-HT2A/2B (120-fold and 6-fold) and lack of significant binding to other receptors at 1 µM [3] suggest a cleaner off-target profile that underpins this expanded safety window in preclinical models.

safety margin therapeutic window preclinical toxicology

Relenopride Hydrochloride Application Scenarios: Optimal Research and Procurement Use Cases


Functional Constipation and IBS-C Rodent Model Research Requiring Quantifiable Colonic Transit Acceleration

Investigators using rodent models of functional constipation or IBS-C to evaluate prokinetic agents should prioritize Relenopride hydrochloride over other 5-HT4 agonists when objective, scintigraphy-validated colonic transit acceleration is a key endpoint. The compound's demonstrated ability to significantly accelerate colon filling at 6 hours (P < 0.05), t1/2 of ascending colon emptying, and overall colonic transit at 24 and 48 hours in human clinical studies [1] provides a robust translational foundation for preclinical GI motility research.

Visceral Hypersensitivity and Stress-Induced Pain Studies in IBS-C Models

For experiments investigating the interplay between stress, visceral hypersensitivity, and 5-HT4 receptor modulation, Relenopride hydrochloride offers a distinct advantage over tegaserod. Preclinical data demonstrate that Relenopride attenuates both acute stress (PRS)-induced and chronic stress (WAS)-induced visceral hypersensitivity, whereas tegaserod fails to significantly affect the chronic stress model [2]. This differential efficacy makes Relenopride the compound of choice for studies where stress is a primary pathophysiological variable.

Pharmacological Profiling Assays Requiring High Selectivity Over 5-HT2A/2B Receptors

When conducting receptor-binding or functional assays to isolate 5-HT4-mediated effects from confounding 5-HT2A/2B serotonergic activity, Relenopride hydrochloride provides a cleaner pharmacological tool. Its 120-fold (5-HT2A) and 6-fold (5-HT2B) selectivity over the 5-HT4 receptor [3] minimizes off-target activation, which is critical for studies examining pure 5-HT4 agonism in gastrointestinal or neuronal tissues. Researchers comparing 5-HT4 agonists with differing selectivity profiles (e.g., prucalopride's <10-fold 5-HT2B selectivity) will find Relenopride's distinct fingerprint valuable for structure-activity relationship (SAR) analyses.

Long-Term In Vivo Dosing Studies Requiring an Expanded Safety Window

For chronic administration studies in preclinical models, the >300-fold safety margin between the lowest effective dose and the highest tolerated dose observed in canine toxicology [4] positions Relenopride hydrochloride as a safer alternative to legacy 5-HT4 agonists like cisapride or tegaserod, which carry cardiovascular liability concerns [5]. This wider therapeutic window reduces the risk of off-target toxicities confounding long-term efficacy readouts and allows for more flexible dose-ranging experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relenopride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.